molecular formula C10H10BrN3 B087960 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole CAS No. 13322-02-6

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole

Cat. No. B087960
CAS RN: 13322-02-6
M. Wt: 252.11 g/mol
InChI Key: UXRCTMMLJAMVLG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is a compound of interest within the field of organic chemistry, particularly in the study of triazole derivatives. Triazoles are known for their diverse range of biological activities and applications in pharmaceutical chemistry due to their heterocyclic nature.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and alkynes, leading to a wide variety of functional groups being introduced. A related study involves the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, characterized by NMR and IR spectroscopy, showing the versatility of triazole synthesis methods (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives reveals significant insights into their reactivity and potential applications. For instance, the study on 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione highlights the importance of crystallography in understanding the arrangement and orientation of functional groups within the triazole framework (Fun et al., 2009).

Chemical Reactions and Properties

Triazole compounds are reactive towards various chemical transformations, including nucleophilic substitution reactions, which allow for further functionalization. The synthesis and bromine → lithium exchange reactions of 1-substituted 4,5-dibromo-1H-1,2,3-triazoles exemplify the chemical versatility of these compounds (Iddon & Nicholas, 1996).

Scientific Research Applications

  • Synthesis of Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides : 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole was used as a starting material for synthesizing 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, a compound with potential applications in chemical synthesis (Meshcheryakov & Shainyan, 2004).

  • Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid : A method involving 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole was designed for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for drug synthesis (Liu et al., 2015).

  • Bromine to Lithium Exchange Reactions : The compound was involved in bromine → lithium exchange reactions, leading to various 1,2,3-triazole derivatives with potential in chemical synthesis (Iddon & Nicholas, 1996).

  • Antimicrobial Activities : In antimicrobial research, derivatives of 1,2,3-triazoles, potentially including 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole, exhibited potent activities against specific microbes (Zhao et al., 2012).

  • Generation and Cycloaddition Reactions : This compound was utilized in generating and studying cycloaddition reactions of 1,2,3-triazole analogs, indicating its utility in organic synthesis studies (Mertzanos et al., 1992).

  • Synthesis of Thiosemicarbazide and 1,2,4-Triazole Derivatives : The compound played a role in the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, which were screened for antimicrobial activities and pharmacological properties (Popiołek et al., 2011).

  • Synthesis of 4-Bromo-1,2-dihydroisoquinolines : The compound was used in the synthesis of 4-bromo-1,2-dihydroisoquinolines, a class of compounds with potential applications in medicinal chemistry (He et al., 2016).

  • Fluorescent Behavior of Triazole Regioisomers : Research into the fluorescent properties of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, potentially including derivatives of 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole, indicates applications in materials science and sensing technologies (Kamalraj et al., 2008).

properties

IUPAC Name

4-(bromomethyl)-5-methyl-2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCTMMLJAMVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320624
Record name 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole

CAS RN

13322-02-6
Record name 13322-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (5-Methyl-2-phenyl-2H-[1,2,3]triazol-4-yl)-methanol (0.25 g, 1.30 mmol) in 10 ml of toluene was added PBr3 (0.53 g, 1.90 mmol) and the reaction mixture was heated at 120° C. for 20 min under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to get the desired product (0.30 g, 90%) as a yellow solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org
A Goeminne, M Berg, M McNaughton, G Bal… - Bioorganic & medicinal …, 2008 - Elsevier
A key enzyme within the purine salvage pathway of parasites, nucleoside hydrolase, is proposed as a good target for new antiparasitic drugs. We have developed N-arylmethyl-…
Number of citations: 37 www.sciencedirect.com

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